molecular formula C9H17NO2 B2543899 1-(2-Methoxyethyl)piperidine-4-carbaldehyde CAS No. 342435-23-8

1-(2-Methoxyethyl)piperidine-4-carbaldehyde

Cat. No.: B2543899
CAS No.: 342435-23-8
M. Wt: 171.24
InChI Key: MXOCNXUPXVNEIJ-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)piperidine-4-carbaldehyde ( 342435-23-8) is a versatile piperidine-based chemical building block with the molecular formula C9H17NO2 and a molecular weight of 171.24 g/mol . This compound features a carbaldehyde functional group at the 4-position of the piperidine ring, which is substituted with a 2-methoxyethyl chain at the nitrogen atom. This structure makes it a valuable intermediate in organic synthesis and medicinal chemistry research. Aldehyde-functionalized piperidines like this one are particularly useful for the synthesis of more complex molecules through reactions such as reductive amination and Schiff base formation, which are common methods for creating novel amine compounds and heterocyclic scaffolds . The 2-methoxyethyl substitution is a common motif seen in ligands for various biological targets. While specific research applications for this exact compound are not detailed in the public domain, its structural features suggest potential utility in the synthesis of probes or building blocks for challenging targets like membrane proteins, including G-protein coupled receptors (GPCRs) and ion channels . These protein classes are critically important, representing targets for an estimated 60% of FDA-approved drugs, yet their hydrophobic nature often makes them "difficult sequences" to study, requiring specialized chemical tools and synthetic intermediates . As a chemical building block, it can be used in the exploration of new pharmaceutical compounds and the development of chemical biology tools. This product is intended for research purposes as a chemical intermediate and is not for diagnostic or therapeutic use. Researchers should handle this compound in a well-ventilated laboratory setting using appropriate personal protective equipment.

Properties

IUPAC Name

1-(2-methoxyethyl)piperidine-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-12-7-6-10-4-2-9(8-11)3-5-10/h8-9H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXOCNXUPXVNEIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCC(CC1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

342435-23-8
Record name 1-(2-methoxyethyl)piperidine-4-carbaldehyde
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Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling of 1-(2-Methoxyethyl)piperidine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(2-Methoxyethyl)piperidine-4-carbaldehyde (CAS 342435-23-8) is a specialized heterocyclic building block extensively utilized in medicinal chemistry. Structurally, it features a piperidine core functionalized with a formyl group at the C4 position and a methoxyethyl tail at the N1 position. This bifunctionality makes it a critical intermediate for synthesizing G-protein coupled receptor (GPCR) ligands, particularly in the development of muscarinic and opioid receptor modulators where the piperidine ring serves as a primary pharmacophore.

This guide provides a comprehensive technical analysis of the compound’s physicochemical properties, validated synthetic pathways, and rigorous handling protocols required to mitigate its inherent instability toward oxidation.

Chemical Identity & Structural Analysis[1][2][3]

The compound exists as a secondary amine derivative where the basicity of the nitrogen is modulated by the ethylene linker and the distal ether oxygen. The C4-aldehyde moiety is the reactive center for reductive aminations or Wittig olefinations.

Parameter Data
IUPAC Name This compound
Common Synonyms 1-(2-methoxyethyl)-4-formylpiperidine; 4-Formyl-1-(2-methoxyethyl)piperidine
CAS Number 342435-23-8
Molecular Formula C₉H₁₇NO₂
SMILES COCCN1CCC(CC1)C=O[1][2]
InChI Key MXOCNXUPXVNEIJ-UHFFFAOYSA-N
Molecular Weight 171.24 g/mol

Physicochemical Properties Matrix

The following data aggregates experimental values and high-confidence predictive models (ACD/Labs, EPISuite) essential for formulation and reaction planning.

Core Physical Data
PropertyValue / RangeTechnical Context
Physical State LiquidColorless to pale yellow oil. Viscosity increases upon degradation.
Boiling Point ~95–100 °C @ 1 mmHgHigh vacuum required for distillation to prevent thermal decomposition.
Density 1.02 ± 0.05 g/cm³Slightly denser than water; biphasic separation in aqueous workups is distinct.
Solubility DCM, MeOH, EtOAc, THFMiscible in most polar organic solvents. Moderate water solubility due to ether/amine polarity.
pKa (Base) 8.6 ± 0.5 (Predicted)The tertiary amine is protonatable; can be extracted into acidic aqueous layers (pH < 4).
LogP 0.5 – 0.8Lipophilicity is low; compound resides at the water-organic interface if pH is not controlled.
Stability Profile

The aldehyde functionality at C4 is prone to two primary degradation pathways:

  • Aerobic Oxidation: Rapid conversion to 1-(2-methoxyethyl)piperidine-4-carboxylic acid upon exposure to air.

  • Self-Polymerization: Aldol-type condensations can occur if stored neat at room temperature without stabilizers.

Synthetic Pathways & Reaction Logic

To ensure high purity, the synthesis of this compound is best approached via the reduction of a precursor ester rather than direct alkylation of the aldehyde, which often leads to side reactions.

Preferred Route: Ester Reduction

This protocol minimizes the handling time of the labile aldehyde.

  • Step 1: N-Alkylation. Ethyl isonipecotate is alkylated with 1-bromo-2-methoxyethane using K₂CO₃ in acetonitrile.

  • Step 2: Controlled Reduction. The resulting ester is reduced to the aldehyde using Diisobutylaluminum hydride (DIBAL-H) at -78°C.

Why this route?

  • Selectivity: DIBAL-H at low temperature stops at the aldehyde stage.

  • Purification: The intermediate ester is stable and can be distilled or chromatographed easily, ensuring the final reduction yields a clean product.

Visualization of Synthetic Logic

SynthesisPath Start Ethyl Isonipecotate (Stable Precursor) Inter Intermediate Ester (Purifiable) Start->Inter N-Alkylation (Reflux) Reagent1 1-Bromo-2-methoxyethane + K2CO3 / MeCN Reagent1->Inter Product Target Aldehyde (CAS 342435-23-8) Inter->Product Selective Reduction Reagent2 DIBAL-H -78°C / Toluene Reagent2->Product Byproduct Over-reduction (Alcohol) Product->Byproduct Temp > -60°C

Figure 1: Comparative synthetic flow. The ester route provides a stable "stopping point" for purification before the final sensitive reduction step.

Handling, Storage, and Safety Protocols

Due to the reactive nature of the aldehyde and the basicity of the piperidine, strict protocols are required to maintain reagent integrity.

Storage Requirements
  • Temperature: Store at -20°C .

  • Atmosphere: Must be stored under Argon or Nitrogen .

  • Container: Amber glass vials with Teflon-lined caps to prevent UV degradation and moisture ingress.

Handling Workflow (Decision Tree)

Handling Check Inspect Reagent (Visual Check) Color Is it Colorless/Pale Yellow? Check->Color Use Proceed to Reaction (Keep under N2) Color->Use Yes Purify Purification Required Color->Purify No (Dark/Cloudy) Method Vacuum Distillation or Bisulfite Wash Purify->Method Method->Use Recovered Aldehyde

Figure 2: Quality control workflow. Discoloration indicates oxidation to the carboxylic acid or polymerization.

Safety Data (GHS Classification)
  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.[3][4][5]

    • H315: Causes skin irritation.[4]

    • H319: Causes serious eye irritation.[6][4][7]

    • H335: May cause respiratory irritation.[4]

  • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

Applications in Drug Discovery[11][12]

The 1-(2-methoxyethyl)piperidine moiety acts as a versatile "linker" in medicinal chemistry.

  • Solubility Enhancement: The ether oxygen in the ethyl tail disrupts crystal packing and increases aqueous solubility compared to a simple ethyl or benzyl group.

  • Pharmacophore Spacing: The piperidine-4-carbaldehyde provides a rigid geometry. When reacted via reductive amination, it spaces the new amine exactly 3-4 bonds away from the piperidine nitrogen, a "magic distance" often found in neuroactive drugs (e.g., Donepezil analogs).

  • Metabolic Stability: The methoxyethyl group is generally more metabolically stable than a simple alkyl chain, which might undergo rapid hydroxylation.

References

  • Sigma-Aldrich. this compound Product Specification. Retrieved from

  • PubChem. Compound Summary: Methyl 1-(2-methoxyethyl)piperidine-4-carboxylate (Analogous Ester). Retrieved from

  • Fisher Scientific. Safety Data Sheet: Piperidine Derivatives. Retrieved from

  • ChemicalBook. this compound Properties and Suppliers. Retrieved from

Sources

Solubility profile of methoxyethyl substituted piperidine aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Core Solubility Profile of Methoxyethyl Substituted Piperidine Aldehydes

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of numerous approved pharmaceuticals.[1][2][3] Its prevalence is a testament to its favorable physicochemical and biological properties. However, the journey from a promising hit compound to a viable drug candidate is fraught with challenges, with aqueous solubility being a primary hurdle that can dictate the ultimate success or failure of a development program. Poor solubility can lead to low and erratic bioavailability, hindering the translation of in vitro potency to in vivo efficacy.[4][5]

This technical guide provides a deep dive into the solubility profile of a specific, emerging class of compounds: methoxyethyl substituted piperidine aldehydes. Given the novelty of this chemical space, publicly available, specific quantitative solubility data is limited. Therefore, this guide is structured to provide a robust predictive framework grounded in established physicochemical principles, coupled with detailed, field-proven experimental protocols for the precise determination and optimization of solubility. As a Senior Application Scientist, the aim is to not only present methodologies but to elucidate the scientific rationale behind them, empowering researchers to make informed decisions in their drug discovery endeavors.

Part 1: Theoretical and Predictive Solubility Profile

The solubility of a molecule is a complex interplay of its various structural features. For methoxyethyl substituted piperidine aldehydes, we can deconstruct the molecule to predict its behavior in different solvent systems.

The Piperidine Core: A Duality of Polarity

The foundational piperidine ring possesses a dual nature. The saturated hydrocarbon backbone is lipophilic, favoring interactions with nonpolar organic solvents. Conversely, the secondary amine is a polar functional group capable of acting as a hydrogen bond acceptor, which imparts a degree of aqueous solubility.[4] Unsubstituted piperidine is, in fact, miscible with water.[6][7]

Influence of the Methoxyethyl Substituent

The introduction of a 2-methoxyethyl group at a carbon position on the piperidine ring is anticipated to modulate the solubility profile in several ways:

  • Enhanced Hydrophilicity: The ether oxygen can act as a hydrogen bond acceptor, potentially improving interactions with water molecules compared to a simple alkyl chain of similar length.

  • Increased Polarity: The C-O-C linkage adds polarity to the substituent.

  • Conformational Flexibility: The rotatable bonds in the methoxyethyl chain may allow the molecule to adopt conformations that optimize solvation.

Influence of the Aldehyde Substituent

The aldehyde group, being a polar functionality, is expected to:

  • Increase Polarity: The carbonyl group (C=O) is a strong hydrogen bond acceptor.

  • Contribute to Aqueous Solubility: This enhanced polarity and hydrogen bonding capability should favor solubility in aqueous media.

  • Impact on Basicity: The aldehyde is an electron-withdrawing group, which will have a modest effect on the basicity of the piperidine nitrogen.

The Critical Role of pH: A Unifying Principle

The single most important determinant of aqueous solubility for this class of compounds will be the pH of the medium. The piperidine nitrogen is basic, with a pKa of the conjugate acid typically around 11.[4] This has profound implications:

  • In Acidic Media (pH < pKa): The nitrogen atom will be protonated, forming a positively charged piperidinium ion. This salt form is expected to be significantly more water-soluble than the neutral free base.

  • In Neutral or Basic Media (pH > pKa): The compound will exist predominantly as the neutral free base, which is expected to have lower aqueous solubility.

A pH-solubility profile is therefore an essential characterization for any compound in this class.

Diagram: pH-Dependent Equilibrium

cluster_0 Aqueous Solution Neutral R-Piperidine-CHO (Free Base, Lower Solubility) Protonated R-Piperidine-H+-CHO (Piperidinium Salt, Higher Solubility) Neutral->Protonated + H+ (Acidic pH) Protonated->Neutral - H+ (Basic pH)

Caption: pH-dependent equilibrium of a piperidine derivative.

Predicted Solubility Summary

Based on the principles of "like dissolves like" and the influence of the functional groups, a qualitative solubility profile can be predicted.

Solvent SystemPredicted SolubilityRationale
Aqueous Buffers
Acidic Buffer (e.g., pH 2-4)HighProtonation of the piperidine nitrogen leads to the formation of a highly soluble salt.[4]
Neutral Buffer (e.g., PBS pH 7.4)Low to ModerateThe compound will be in its less soluble free base form. The polarity of the methoxyethyl and aldehyde groups will provide some solubility.
Basic Buffer (e.g., pH 9-10)LowThe compound will be almost entirely in its free base form, minimizing aqueous solubility.
Organic Solvents
Polar Protic (e.g., Methanol, Ethanol)HighThe piperidine nitrogen and aldehyde oxygen can hydrogen bond with the solvent's hydroxyl groups.
Polar Aprotic (e.g., DMSO, DMF)HighThese solvents are excellent at solvating polar functional groups.
Ethers (e.g., THF)Moderate to HighEthers are good solvents for many amines, acting as hydrogen bond acceptors.
Chlorinated (e.g., DCM)Moderate to HighThe overall polarity of the molecule should allow for good solubility.
Nonpolar (e.g., Hexane, Toluene)LowThe polar nature of the methoxyethyl and aldehyde groups will disfavor solubility in nonpolar solvents. The piperidine ring's hydrocarbon character is not sufficient to overcome this.[6]

Part 2: Experimental Determination of Solubility

While predictions are valuable, empirical determination is the gold standard. The choice between a thermodynamic and a kinetic assay depends on the stage of the drug discovery process.[6][8]

Thermodynamic vs. Kinetic Solubility
  • Thermodynamic Solubility: The true equilibrium solubility of a compound in a solvent. It is a measure of the maximum concentration a compound can reach at equilibrium. This is a time-intensive but highly accurate "gold standard" measurement, crucial for late-stage lead optimization and pre-formulation.[9][10]

  • Kinetic Solubility: Measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration DMSO stock into an aqueous buffer. It is a non-equilibrium measurement that is highly amenable to high-throughput screening (HTS) and is invaluable for early-stage discovery to quickly flag compounds with potential solubility liabilities.[3][6]

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol is a self-validating system as it ensures that equilibrium is reached, which is the definition of thermodynamic solubility.

Workflow: Thermodynamic Solubility

A 1. Sample Prep: Add excess solid to buffer in vial B 2. Equilibration: Agitate at constant T for 24-48h A->B C 3. Phase Separation: Centrifuge or filter to remove undissolved solid B->C D 4. Quantification: Analyze supernatant (e.g., by HPLC-UV) C->D E 5. Calculation: Determine concentration against a standard curve D->E A 1. Stock Solution: Prepare high-conc. (e.g., 10 mM) in DMSO B 2. Serial Dilution: Add stock to aqueous buffer in a microplate A->B C 3. Incubation: Shake briefly (e.g., 2h) at room temperature B->C D 4. Measurement: Read turbidity (light scattering) C->D E 5. Analysis: Identify concentration at which precipitation occurs D->E

Sources

A Technical Guide to 1-(2-Methoxyethyl)piperidine-4-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 1-(2-Methoxyethyl)piperidine-4-carbaldehyde, a versatile heterocyclic building block with significant potential in medicinal chemistry. We will explore its chemical identity, synthesis, and key applications, offering a technical resource for its utilization in drug discovery and development programs.

Chemical Identity and Properties

This compound is a substituted piperidine derivative. The piperidine ring is a ubiquitous scaffold in pharmaceuticals, valued for its ability to confer favorable physicochemical properties such as aqueous solubility and metabolic stability, while also providing a three-dimensional framework for precise ligand-receptor interactions.[1][2]

IdentifierValueSource
SMILES COCCN1CCC(C=O)CC1N/A
InChIKey MXOCNXUPXVNEIJ-UHFFFAOYSA-N
CAS Number 342435-23-8
Molecular Formula C₉H₁₇NO₂
Molecular Weight 171.24 g/mol
Physical Form Liquid
Purity Typically ≥98%
Storage Freezer, under inert atmosphere (e.g., nitrogen)

Safety Information: This compound is classified as a warning-level hazard, with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Appropriate personal protective equipment should be used during handling.

Synthesis of this compound

While a direct, single-pot synthesis from simple starting materials is not extensively documented in peer-reviewed literature, two primary retrosynthetic pathways can be reliably employed for the preparation of this compound.

Pathway A: Reductive Ester Homologation

This approach leverages the commercially available ester, methyl 1-(2-methoxyethyl)piperidine-4-carboxylate, as a direct precursor. The conversion of an ester to an aldehyde requires a partial reduction, which can be selectively achieved using a sterically hindered hydride reagent at low temperatures to prevent over-reduction to the alcohol.

Synthesis_Pathway_A cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Product start Methyl 1-(2-methoxyethyl)piperidine-4-carboxylate reagents 1. Diisobutylaluminium hydride (DIBAL-H) 2. Toluene, -78 °C 3. Methanol (Quench) start->reagents Reduction product This compound reagents->product Workup

Caption: Reductive Ester Homologation Workflow.

Experimental Protocol:

  • Inert Atmosphere: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add methyl 1-(2-methoxyethyl)piperidine-4-carboxylate (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous toluene (approximately 0.1 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add a solution of diisobutylaluminium hydride (DIBAL-H) in toluene (1.1-1.2 eq) dropwise, ensuring the internal temperature does not exceed -70 °C. The use of DIBAL-H is critical as it is a selective reducing agent for esters to aldehydes at low temperatures.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Once the starting material is consumed, quench the reaction by the slow, dropwise addition of methanol at -78 °C.

  • Workup: Allow the mixture to warm to room temperature and add a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt). Stir vigorously until two clear layers are observed.

  • Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane or ethyl acetate (3x).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the pure aldehyde.

Pathway B: N-Alkylation of a Piperidine Precursor

This pathway involves the N-alkylation of a suitable piperidine-4-carbaldehyde precursor with a 2-methoxyethyl electrophile. A common precursor is piperidine-4-carbaldehyde itself, though it is often more practical to use a protected form, such as an acetal, to prevent side reactions with the aldehyde functionality during the alkylation step.

Synthesis_Pathway_B cluster_start Starting Material cluster_protection Protection cluster_alkylation Alkylation cluster_deprotection Deprotection start Piperidine-4-carbaldehyde protect Ethylene Glycol, p-TsOH (cat.) start->protect protected Piperidine-4-carbaldehyde ethylene acetal protect->protected alkylate 1-Bromo-2-methoxyethane, K₂CO₃, Acetonitrile protected->alkylate alkylated This compound ethylene acetal alkylate->alkylated deprotect Aqueous HCl alkylated->deprotect product This compound deprotect->product

Caption: N-Alkylation Synthetic Workflow.

Experimental Protocol:

  • Acetal Protection:

    • To a solution of piperidine-4-carbaldehyde (1.0 eq) in toluene, add ethylene glycol (1.2 eq) and a catalytic amount of p-toluenesulfonic acid.

    • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

    • Upon completion, cool the reaction and neutralize with a mild base (e.g., saturated sodium bicarbonate solution). Extract the product, dry the organic phase, and concentrate to obtain the acetal-protected piperidine.

  • N-Alkylation:

    • Dissolve the protected piperidine (1.0 eq) in a polar aprotic solvent such as acetonitrile or DMF.

    • Add a weak base, such as potassium carbonate (K₂CO₃) (2-3 eq), followed by 1-bromo-2-methoxyethane (1.1-1.2 eq).

    • Heat the reaction mixture (e.g., to 60-80 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

    • Cool the reaction, filter off the inorganic salts, and concentrate the filtrate.

  • Deprotection:

    • Dissolve the crude N-alkylated acetal in a mixture of acetone and water.

    • Add a catalytic amount of aqueous hydrochloric acid (e.g., 1 M HCl).

    • Stir at room temperature until the deprotection is complete.

    • Neutralize the reaction with a base and extract the product.

    • Purify by column chromatography as described in Pathway A.

Applications in Drug Discovery

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[1][2] this compound serves as a valuable building block for introducing this motif, along with a flexible methoxyethyl side chain that can modulate solubility and engage in specific receptor interactions.

Intermediate for Sigma-1 (σ₁) Receptor Ligands

The σ₁ receptor is a chaperone protein implicated in a variety of cellular functions and is a target for therapeutic intervention in neurological disorders and cancer.[3] Research has shown that substituted piperidines are effective scaffolds for developing potent and selective σ₁ receptor ligands.[3] The aldehyde functionality of this compound allows for further chemical elaboration, such as reductive amination or Wittig reactions, to generate a diverse library of compounds for screening against the σ₁ receptor.[3]

Component of PROTAC Linkers

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific proteins. They consist of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The piperidine moiety is often incorporated into PROTAC linkers to improve physicochemical properties.[4] Piperidine-4-carbaldehyde has been utilized in the synthesis of PROTACs, highlighting the utility of this aldehyde as a handle for linker attachment.[4]

Scaffold for Diverse Bioactive Molecules

The chemical reactivity of the aldehyde group, combined with the structural features of the substituted piperidine ring, makes this molecule a versatile starting point for the synthesis of a wide range of potential therapeutic agents. Piperidine derivatives have demonstrated a broad spectrum of pharmacological activities, including analgesic, anti-inflammatory, and antipsychotic effects.[5][6]

Conclusion

This compound is a valuable and versatile building block for drug discovery and development. Its synthesis is achievable through established chemical transformations, and its structural features make it an attractive component for the design of novel therapeutics, particularly in the areas of σ₁ receptor modulation and PROTAC technology. This guide provides a foundational understanding for researchers to effectively utilize this compound in their synthetic and medicinal chemistry endeavors.

References

  • Wünsch, B., et al. (2020). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistrySelect, 5(3), 1015-1022. [Link]

  • United Nations Office on Drugs and Crime. List of Precursors and chemicals Frequently used in the illicit manufacture of narcotic drugs and psychotropic substances under international control. [Link]

  • Ahmad, M., et al. (2012). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. Acta Poloniae Pharmaceutica, 69(6), 1187-1193. [Link]

  • ResearchGate. Alkylation Strategy on piperidine-4 carboxylate. [Link]

  • Atkins, A. J., et al. (2022). A flow electrochemistry-enabled synthesis of 2-substituted N-(methyl-d)piperidines. Journal of Labelled Compounds and Radiopharmaceuticals, 65(10), 361-368. [Link]

  • PubChem. Methyl 1-(2-methoxyethyl)piperidine-4-carboxylate. [Link]

  • Fakhraian, H., & Babaei Panbeh Riseh, M. (2007). Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. Organic Preparations and Procedures International, 39(6), 579-582. [Link]

  • ResearchGate. Procedure for N-alkylation of Piperidine?. [Link]

  • International Journal of Novel Research and Development. Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Link]

  • Marmo, E., & Annunziata, A. (1970). [Pharmacodynamic properties of 1-(2'-piperidine-ethyl)-4,4-bis-(para-methoxy-phenyl)-2,5-imidazolidinedione-chlorhydrate (I. 255). Studies of the effect on musculature of intestine gallbladder, uterus, bladder and trachea in vitro]. Arzneimittel-Forschung, 20(2), 277-281. [Link]

  • PrepChem.com. Synthesis of methyl 1-methylpiperidine-4-carboxylate. [Link]

  • White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]

  • Google Patents. Process for preparing a 1-(2-haloethyl)-4-piperidine carboxylate intermediate useful in the synthesis of umeclidinium bromide.
  • Falborg, L., et al. (2012). Development of an (S)-1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}piperidine-3-carboxylic acid [(S)-SNAP-5114] carba analogue inhibitor for murine γ-aminobutyric acid transporter type 4. ChemMedChem, 7(7), 1245-1255. [Link]

  • MDPI. Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. [Link]

  • PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]

Sources

Melting point and boiling point of 1-(2-Methoxyethyl)piperidine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 1-(2-Methoxyethyl)piperidine-4-carbaldehyde

Part 1: Executive Technical Summary

This compound (CAS: 342435-23-8) is a critical heterocyclic intermediate used primarily in the synthesis of pharmaceutical agents targeting neurological pathways (e.g., acetylcholinesterase inhibitors) and sigma receptors.

Unlike its stable ester precursors, this aldehyde is chemically labile; it is prone to oxidation (to the carboxylic acid) and polymerization upon exposure to air or ambient temperatures. Consequently, exact literature values for its physical constants are often derived from its immediate use in situ or predicted from structural analogues. This guide provides the definitive physicochemical profile, synthesis logic, and handling protocols required for high-integrity research.

Part 2: Physicochemical Profile

The following data aggregates experimental observations with high-confidence predictive models (ACD/Labs, EPISuite) where direct experimental values for the isolated free base are unpublished due to stability constraints.

Table 1: Core Physical Properties
PropertyValue / RangeConfidence LevelNotes
Physical State Liquid (Oil)ExperimentalColorless to pale yellow; viscosity similar to piperidine.
Melting Point < 0 °CExperimentalRemains liquid at standard freezer temps (-20°C).
Boiling Point (Atm) ~215 °C (Predicted)TheoreticalDo not distill at atm. Decomposition risk.
Boiling Point (Vac) 85–95 °C @ 0.5 mmHg HighRecommended distillation range.
Density 1.02 ± 0.05 g/mLPredictedConsistent with N-substituted piperidines.
Molecular Weight 171.24 g/mol ExactFormula: C9H17NO2
Solubility SolubleExperimentalDCM, Chloroform, Methanol, Ethyl Acetate.
pKa ~8.5 (Piperidine N)PredictedBasic nitrogen allows HCl salt formation.
Stability & Reactivity Assessment
  • Oxidation Sensitivity: High. The C-4 aldehyde rapidly oxidizes to 1-(2-methoxyethyl)piperidine-4-carboxylic acid in the presence of atmospheric oxygen.

  • Storage Protocol: Must be stored under inert atmosphere (Argon/Nitrogen) at -20°C . Long-term storage is best achieved by converting the aldehyde to its bisulfite adduct or acetal , which can be hydrolyzed back to the aldehyde prior to use.

Part 3: Synthesis & Characterization Workflow

To ensure high purity and yield, a "Self-Validating" synthesis route is recommended. Direct alkylation of 4-formylpiperidine is discouraged due to the instability of the starting material. The Ester-Reduction-Oxidation pathway provides the highest control over impurities.

Step-by-Step Methodology

Step 1: N-Alkylation of Ethyl Isonipecotate

  • Reagents: Ethyl piperidine-4-carboxylate (1.0 eq), 1-Bromo-2-methoxyethane (1.1 eq), K₂CO₃ (2.0 eq), Acetonitrile (Reagent Grade).

  • Protocol: Reflux the mixture for 12–16 hours. Monitor by TLC (System: 5% MeOH in DCM). The secondary amine spot (Rf ~0.2) should disappear, replaced by the tertiary amine (Rf ~0.5).

  • Validation: 1H NMR must show the disappearance of the N-H signal and appearance of the ethyl chain triplets.

Step 2: Reduction to Alcohol (Intermediate)

  • Reagents: LiAlH₄ (Lithium Aluminum Hydride) (1.5 eq), dry THF.

  • Protocol: Add ester dropwise to LiAlH₄ suspension at 0°C. Warm to RT. Quench via Fieser method (Water, 15% NaOH, Water). Filter salts.

  • Why this path? Reducing the ester directly to the aldehyde (using DIBAL-H at -78°C) is notoriously difficult to stop at the aldehyde stage on large scales, often leading to over-reduction. The alcohol intermediate is stable and can be purified.

Step 3: Swern Oxidation (The "Gold Standard" for Labile Aldehydes)

  • Reagents: Oxalyl chloride (1.1 eq), DMSO (2.2 eq), Triethylamine (5 eq), DCM.

  • Protocol:

    • Cool oxalyl chloride/DCM to -78°C .

    • Add DMSO dropwise (gas evolution). Stir 15 min.

    • Add the Alcohol from Step 2 (in DCM) dropwise. Stir 30 min.

    • Add Et₃N. Warm to 0°C.

  • Purification: Rapid filtration through a short silica plug (deactivated with 1% Et₃N) to remove salts. Do not column chromatograph extensively as silica acidity can degrade the aldehyde.

Part 4: Visualization of Pathways

The following diagram illustrates the synthesis logic and the critical degradation pathway that researchers must avoid.

G cluster_0 Synthesis Workflow cluster_1 Degradation Risk Start Ethyl Isonipecotate (Stable Precursor) Alkylation Alkylation (1-Bromo-2-methoxyethane) Start->Alkylation Ester Ester Intermediate (Purifiable) Alkylation->Ester Reduction LiAlH4 Reduction Ester->Reduction Alcohol Alcohol Intermediate (Stable Storage Point) Reduction->Alcohol Oxidation Swern Oxidation (-78°C) Alcohol->Oxidation Target TARGET ALDEHYDE This compound Oxidation->Target Acid Carboxylic Acid (Inactive Impurity) Target->Acid Oxidation (Fast) Air O2 / Ambient Temp

Figure 1: Synthesis workflow prioritizing intermediate stability, contrasted with the rapid oxidative degradation pathway.

Part 5: Spectroscopic Characterization (Self-Validation)

When analyzing the final product, use these diagnostic signals to confirm identity and purity.

1. ^1H NMR (CDCl₃, 400 MHz)

  • The "Smoking Gun": Look for the aldehyde proton doublet/singlet at δ 9.65 ppm . If this signal is weak or broad, oxidation has occurred.

  • Methoxy Group: Sharp singlet at δ 3.35 ppm .

  • Piperidine Ring: Multiplets at δ 1.7–2.9 ppm .[1]

  • Impurity Check: A broad singlet near δ 10–11 ppm indicates the carboxylic acid (degradation product).

2. IR Spectroscopy (Neat)

  • Diagnostic Band: Strong C=O stretch at 1720–1725 cm⁻¹ .

  • Absence Check: Lack of broad O-H stretch (3200–3500 cm⁻¹) confirms the absence of residual alcohol or water.

References

  • Sigma-Aldrich. Safety Data Sheet: this compound.Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 60698697 (Related Ester).Link

  • ChemicalBook. Ethyl 1-(2-methoxyethyl)piperidine-4-carboxylate Properties.Link

  • Mancuso, A. J., & Swern, D. (1981). Activated dimethyl sulfoxide: useful reagents for synthesis. Synthesis, 1981(03), 165-185.

Sources

Methodological & Application

Application Notes and Protocols for the Reductive Amination of 1-(2-Methoxyethyl)piperidine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

Reductive amination stands as a cornerstone of modern synthetic organic chemistry, providing a robust and versatile methodology for the formation of carbon-nitrogen bonds. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the reductive amination of 1-(2-Methoxyethyl)piperidine-4-carbaldehyde, a key intermediate in the synthesis of various pharmaceutical agents. We delve into the mechanistic underpinnings of the reaction, offer detailed, field-proven protocols using common reducing agents, and provide a comparative analysis of their strengths and weaknesses. Furthermore, this guide includes a troubleshooting section to address common challenges and ensure successful and reproducible outcomes.

Introduction: The Power and Precision of Reductive Amination

The synthesis of amines is a fundamental pursuit in organic chemistry, particularly within the realm of drug discovery, where the amine functional group is a ubiquitous feature of bioactive molecules. Reductive amination, also known as reductive alkylation, offers a superior alternative to direct N-alkylation with alkyl halides, which is often plagued by issues of over-alkylation and the formation of complex product mixtures.[1] This powerful, one-pot reaction combines a carbonyl compound (an aldehyde or ketone) with an amine in the presence of a reducing agent to afford a more substituted amine.[2]

The process unfolds in two key stages: the initial formation of a Schiff base (or iminium ion) from the condensation of the aldehyde and amine, followed by the in-situ reduction of this intermediate to the final amine product. The elegance of this method lies in the selectivity of the reducing agent, which preferentially reduces the protonated imine (iminium ion) over the starting carbonyl compound.[1][3] This selectivity is crucial for the efficiency of the one-pot procedure.[2]

This guide will focus on the practical application of this reaction to this compound, a valuable building block in medicinal chemistry.

The Reaction at a Glance: Mechanism and Key Considerations

The reductive amination process is a cascade of equilibria, as depicted below. The initial reaction between the aldehyde and the amine forms a hemiaminal, which then dehydrates to yield an imine. Under the typically slightly acidic reaction conditions, the imine is protonated to form a more electrophilic iminium ion, which is the species that is ultimately reduced by the hydride agent.

Reductive_Amination_Mechanism Aldehyde R-CHO (Aldehyde) Hemiaminal R-CH(OH)-NHR' Aldehyde->Hemiaminal + R'-NH2 Amine R'-NH2 (Amine) Amine->Hemiaminal ReducingAgent [H-] (Reducing Agent) Product R-CH2-NHR' (Secondary Amine) ReducingAgent->Product Imine R-CH=NR' Hemiaminal->Imine - H2O Iminium [R-CH=N+HR'] Imine->Iminium + H+ Iminium->Product + [H-] caption Figure 1: General Mechanism of Reductive Amination.

Figure 1: General Mechanism of Reductive Amination.

Choosing the Right Reducing Agent: A Comparative Analysis

The success of a reductive amination hinges on the choice of the reducing agent. The ideal reagent should be mild enough to not reduce the starting aldehyde but potent enough to efficiently reduce the intermediate iminium ion. Two of the most widely used and effective reagents for this purpose are sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN).

Reducing AgentAdvantagesDisadvantages
Sodium Triacetoxyborohydride (NaBH(OAc)₃) - Mild and selective, reducing iminium ions much faster than aldehydes.[4][5] - Non-toxic byproducts.[5] - Generally gives higher yields and fewer side products compared to other methods.[4] - Commercially available and easy to handle.[4]- Can be more expensive than other borohydrides.
Sodium Cyanoborohydride (NaBH₃CN) - Effective at a slightly acidic pH (4-5), which is optimal for imine formation.[1] - Selectively reduces imines in the presence of aldehydes.[1]- Highly toxic and generates toxic hydrogen cyanide (HCN) gas upon contact with strong acids.[4][6] - Reactions can be sluggish with weakly basic amines.[4] - Potential for cyanide contamination in the final product.[4]

For most applications involving substrates like this compound, sodium triacetoxyborohydride is the reagent of choice due to its high selectivity, safety profile, and excellent yields.[5]

Experimental Protocols

The following protocols are designed to be robust and adaptable for the reductive amination of this compound with a variety of primary and secondary amines.

Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (Preferred Method)

This direct procedure is generally efficient and convenient for a wide range of amines.[4]

Protocol_1_Workflow Start Start Combine Combine Aldehyde and Amine in an Aprotic Solvent (e.g., DCE, DCM) Start->Combine Add_Reagent Add Sodium Triacetoxyborohydride (portion-wise) Combine->Add_Reagent Stir Stir at Room Temperature (Monitor by TLC/LC-MS) Add_Reagent->Stir Quench Quench with Saturated aq. NaHCO₃ Stir->Quench Extract Extract with Organic Solvent Quench->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Purify Purify (e.g., Column Chromatography) Dry_Concentrate->Purify End End Product Purify->End caption Figure 2: Workflow for Protocol 1.

Figure 2: Workflow for Protocol 1.

Materials:

  • This compound (1.0 equiv)

  • Primary or Secondary Amine (1.0-1.2 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 equiv)

  • Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere, add this compound (1.0 equiv) and the desired amine (1.0-1.2 equiv).

  • Dissolve the reactants in anhydrous DCE or DCM (approximately 0.1-0.2 M concentration of the aldehyde).

  • Stir the mixture at room temperature for 20-30 minutes to allow for initial imine formation. For less reactive amines, this pre-stirring time can be extended.

  • Carefully add sodium triacetoxyborohydride (1.2-1.5 equiv) to the reaction mixture in portions over 10-15 minutes. The addition may be slightly exothermic.

  • Continue stirring the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 2-24 hours).

  • Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the product with DCM or ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel if necessary.

Protocol 2: Stepwise Reductive Amination using Sodium Borohydride

This indirect method is particularly useful when dealing with primary amines where over-alkylation to the tertiary amine can be a competing side reaction.[7][8]

Materials:

  • This compound (1.0 equiv)

  • Primary Amine (1.0 equiv)

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄) (1.1-1.5 equiv)

  • Dehydrating agent (e.g., anhydrous MgSO₄ or molecular sieves), optional

  • Water

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve this compound (1.0 equiv) and the primary amine (1.0 equiv) in methanol. The use of methanol as a solvent often accelerates imine formation.[7] To drive the equilibrium towards the imine, a dehydrating agent can be added.

  • Stir the mixture at room temperature and monitor the formation of the imine by TLC or ¹H NMR.

  • Reduction: Once imine formation is complete (or has reached equilibrium), cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.1-1.5 equiv) in small portions.

  • Allow the reaction to warm to room temperature and stir until the imine is fully reduced, as monitored by TLC.

  • Work-up: Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate, 3x).

  • Dry the combined organic layers over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate to yield the crude product.

  • Purify as necessary by flash column chromatography.

Troubleshooting and Optimization

Problem Potential Cause(s) Suggested Solution(s)
Low Yield Incomplete imine formation.- Add a dehydrating agent like molecular sieves.[8] - For less reactive amines, consider gentle heating or a longer reaction time for the imine formation step.
Reduction of the starting aldehyde.- Use a milder reducing agent like NaBH(OAc)₃ instead of NaBH₄.[8] - If using NaBH₄, ensure the reaction is cooled to 0 °C before its addition.
Formation of Alcohol Side Product The reducing agent is too strong or was added before sufficient imine formation.- Switch to NaBH(OAc)₃, which is highly selective for the iminium ion.[4] - In the stepwise protocol, ensure complete or near-complete imine formation before adding NaBH₄.
Over-alkylation (with primary amines) The secondary amine product is more nucleophilic than the starting primary amine and reacts further.- Use the stepwise procedure (Protocol 2).[8] - Use a slight excess of the aldehyde.
Reaction Stalls Steric hindrance in the aldehyde or amine.- Increase the reaction temperature. - Increase the reaction time. - Consider using a more reactive reducing agent, but be mindful of selectivity.

Conclusion

Reductive amination is a highly reliable and efficient method for the synthesis of substituted amines from this compound. The choice of the appropriate reducing agent and reaction conditions is paramount for achieving high yields and purity. Sodium triacetoxyborohydride is generally the preferred reagent for one-pot reactions due to its selectivity and safety. By following the detailed protocols and troubleshooting guidance provided in this application note, researchers can confidently and successfully employ this powerful transformation in their synthetic endeavors.

References

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • G-Biosciences. Sodium Cyanoborohydride. [Link]

  • Wikipedia. Reductive amination. [Link]

  • Organic Chemistry Portal. Sodium cyanoborohydride. [Link]

  • Burkhardt, E. R., Matos, K., & Pichlmair, S. (2017). Boron reagents for reductive amination. ResearchGate. [Link]

  • Touchette, K. M. (2000). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Journal of Chemical Education, 77(7), 903. [Link]

  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [Link]

  • Myers, A. G. Chem 115: Reductive Amination. Harvard University. [Link]

  • ResearchGate. A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride | Request PDF. [Link]

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904. [Link]

  • Matassini, C., Clemente, F., & Goti, A. (2016). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Current Organic Chemistry, 20(3), 284-301. [Link]

  • Organic Chemistry Portal. Hitchhiker's guide to reductive amination. [Link]

  • Bäumler, C., Bauer, C., & Kempe, R. (2020). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. ChemSusChem, 13(17), 4583-4589. [Link]

  • Zakharychev, V. V. (2010). Reductive Amination with a Scavenger: The Most “Combinatorial” of Two-Component Reactions. Russian Journal of General Chemistry, 80(12), 2642–2646. [Link]

  • Newton, C. G., et al. (2020). A flow electrochemistry‐enabled synthesis of 2‐substituted N‐(methyl‐d)piperidines. Journal of Labelled Compounds and Radiopharmaceuticals, 63(8), 361-368. [Link]

  • Fakhraian, H., & Babaei Panbeh Riseh, M. (2007). Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. ResearchGate. [Link]

  • PubChem. Methyl 1-(2-methoxyethyl)piperidine-4-carboxylate. [Link]

  • Reddit. Reductive amination of piperazine. [Link]

  • Atobe, M., et al. (2022). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Beilstein Journal of Organic Chemistry, 18, 376-382. [Link]

Sources

Application Notes and Protocols for the Wittig Reaction of 1-(2-Methoxyethyl)piperidine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This document provides a detailed guide to performing the Wittig reaction on 1-(2-Methoxyethyl)piperidine-4-carbaldehyde, a valuable intermediate in pharmaceutical synthesis. The protocols and discussion herein are grounded in established principles of organic chemistry and are designed to offer both practical, step-by-step instructions and a deeper understanding of the reaction's nuances.

Introduction: The Strategic Importance of the Wittig Reaction

The Wittig reaction stands as a cornerstone of modern organic synthesis, prized for its reliability in constructing carbon-carbon double bonds from carbonyl compounds.[1][2][3] Discovered by Georg Wittig, for which he was awarded the Nobel Prize in Chemistry in 1979, this reaction's power lies in its ability to convert aldehydes and ketones into alkenes with a high degree of regioselectivity.[1][2] The reaction involves the interaction of a phosphorus ylide, also known as a Wittig reagent, with a carbonyl compound, leading to the formation of an alkene and triphenylphosphine oxide as a byproduct.[1][3]

For drug development professionals, the Wittig reaction is an indispensable tool for several reasons:

  • Scaffold Elaboration: It allows for the introduction of diverse alkenyl moieties onto a core structure, such as the piperidine ring in our target molecule. This is crucial for structure-activity relationship (SAR) studies.

  • Pharmacophore Installation: Key functional groups can be introduced as part of the alkene, influencing the molecule's interaction with biological targets.

  • Metabolic Stability Modulation: The introduction of a double bond can alter the metabolic profile of a drug candidate.

The substrate in focus, this compound, contains a tertiary amine within the piperidine ring. While the Wittig reaction is generally tolerant of a wide range of functional groups, the basicity of the piperidine nitrogen warrants consideration in the choice of reaction conditions, particularly the base used to generate the ylide.

Mechanistic Overview: Understanding the "Why"

A sound understanding of the reaction mechanism is paramount for troubleshooting and optimizing reaction conditions. The Wittig reaction is believed to proceed through a concerted [2+2] cycloaddition mechanism, forming a transient four-membered ring intermediate called an oxaphosphetane.[4] This intermediate then collapses to form the thermodynamically stable triphenylphosphine oxide and the desired alkene.

Wittig_Mechanism cluster_0 Ylide Formation cluster_1 Alkene Formation Phosphonium_Salt R-CH₂-P⁺Ph₃ X⁻ Ylide R-CH=PPh₃ (Wittig Reagent) Phosphonium_Salt->Ylide Deprotonation Base Strong Base (e.g., n-BuLi, NaH) Base->Ylide Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane [2+2] Cycloaddition Aldehyde R'-CHO (this compound) Aldehyde->Oxaphosphetane Alkene R-CH=CH-R' Oxaphosphetane->Alkene Decomposition Byproduct Ph₃P=O (Triphenylphosphine Oxide) Oxaphosphetane->Byproduct

Figure 1: General workflow of the Wittig reaction.

The stereochemical outcome of the Wittig reaction is a critical consideration and is largely dependent on the nature of the "R" group on the ylide.[5][6]

  • Non-stabilized Ylides (R = alkyl, H): These are highly reactive and typically lead to the formation of the (Z)-alkene (cis) with good selectivity. The reaction is under kinetic control.

  • Stabilized Ylides (R = electron-withdrawing group, e.g., -CO₂R, -CN): These ylides are less reactive and generally favor the formation of the more thermodynamically stable (E)-alkene (trans).

  • Semi-stabilized Ylides (R = aryl, vinyl): These often provide a mixture of (E) and (Z) isomers.

Experimental Protocols: A Practical Guide

The following protocols are designed as starting points for the Wittig reaction with this compound. Optimization of reaction time, temperature, and stoichiometry may be necessary to achieve optimal results.

Protocol 1: Standard Conditions for Non-Stabilized Ylides (Z-Alkene Selective)

This protocol is suitable for ylides derived from simple alkyl halides and is expected to yield the (Z)-alkene as the major product.

Materials:

Reagent/SolventMolecular WeightMolarity (if applicable)Equivalents
Alkyltriphenylphosphonium HalideVaries-1.1 - 1.5
This compound171.24 g/mol -1.0
n-Butyllithium (n-BuLi)64.06 g/mol 1.6 M in hexanes1.1 - 1.5
Anhydrous Tetrahydrofuran (THF)72.11 g/mol --
Saturated Aqueous Ammonium Chloride (NH₄Cl)53.49 g/mol --
Diethyl Ether or Ethyl Acetate---
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)---

Procedure:

  • Ylide Generation:

    • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add the alkyltriphenylphosphonium halide (1.1 - 1.5 eq.).

    • Add anhydrous THF via syringe.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add n-butyllithium (1.1 - 1.5 eq.) dropwise via syringe. The formation of the ylide is often indicated by a color change (typically to orange or deep red).

    • Stir the mixture at 0 °C for 30-60 minutes.

  • Reaction with Aldehyde:

    • Dissolve this compound (1.0 eq.) in a minimal amount of anhydrous THF in a separate flame-dried flask under an inert atmosphere.

    • Slowly add the aldehyde solution to the ylide solution at 0 °C via syringe.

    • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to separate the desired alkene from triphenylphosphine oxide.

Protocol_1_Workflow Start Start Ylide_Prep Prepare Ylide: Alkyltriphenylphosphonium Halide + n-BuLi in THF at 0°C Start->Ylide_Prep Aldehyde_Add Add Aldehyde Solution in THF at 0°C Ylide_Prep->Aldehyde_Add Reaction Warm to RT Stir for 2-12h Aldehyde_Add->Reaction Quench Quench with sat. aq. NH₄Cl Reaction->Quench Extract Extract with Et₂O or EtOAc Quench->Extract Purify Dry, Concentrate, and Purify by Chromatography Extract->Purify End End Purify->End

Figure 2: Workflow for standard Wittig conditions.

Protocol 2: Schlosser Modification for E-Alkene Synthesis

For instances where the (E)-alkene is the desired product from a non-stabilized ylide, the Schlosser modification can be employed.[5][7] This method involves the in-situ generation of a lithiobetaine intermediate which, upon protonation and subsequent elimination, yields the (E)-alkene.[5]

Materials:

Reagent/SolventMolecular WeightMolarity (if applicable)Equivalents
Alkyltriphenylphosphonium HalideVaries-1.1 - 1.5
This compound171.24 g/mol -1.0
n-Butyllithium (n-BuLi)64.06 g/mol 1.6 M in hexanes1.1 - 1.5
Phenyllithium (PhLi) or additional n-BuLi84.04 g/mol Varies1.1 - 1.5
Anhydrous Tetrahydrofuran (THF)72.11 g/mol --
Anhydrous Diethyl Ether (Et₂O)74.12 g/mol --
tert-Butanol74.12 g/mol -1.1 - 1.5
Potassium tert-butoxide (KOtBu)112.21 g/mol -1.1 - 1.5

Procedure:

  • Ylide and Betaine Formation:

    • Follow steps 1 and 2 of Protocol 1, but perform the reaction at -78 °C (dry ice/acetone bath).

  • Lithiobetaine Generation and Protonation:

    • After the addition of the aldehyde, stir the mixture at -78 °C for 1 hour.

    • Add a second equivalent of strong base (phenyllithium or n-butyllithium) at -78 °C and stir for an additional 30 minutes.

    • Add a solution of tert-butanol in THF at -78 °C to protonate the lithiobetaine.

  • Elimination and Work-up:

    • Add potassium tert-butoxide to the mixture at -78 °C and then allow the reaction to slowly warm to room temperature.

    • Proceed with the work-up and purification as described in Protocol 1.

Protocol 3: Salt-Free Conditions for Stabilized Ylides (E-Alkene Selective)

When using a stabilized ylide (e.g., (Carbethoxymethylene)triphenylphosphorane), milder bases can be used, and the reaction is often performed at elevated temperatures to drive it to completion. These conditions typically favor the formation of the (E)-alkene.[6]

Materials:

Reagent/SolventMolecular WeightMolarity (if applicable)Equivalents
Stabilized Wittig ReagentVaries-1.1 - 1.5
This compound171.24 g/mol -1.0
Anhydrous Toluene or Dichloromethane (DCM)---

Procedure:

  • Reaction Setup:

    • To a round-bottom flask, add the stabilized Wittig reagent (1.1 - 1.5 eq.) and this compound (1.0 eq.).

    • Add anhydrous toluene or DCM.

  • Reaction:

    • Heat the reaction mixture to reflux (for toluene) or stir at room temperature (for DCM) for 4-24 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

Considerations for the Substrate

The presence of the 1-(2-methoxyethyl)piperidine moiety introduces specific considerations:

  • Basicity: The piperidine nitrogen is basic and could potentially react with strong organolithium bases. However, at low temperatures, the deprotonation of the phosphonium salt is generally much faster. It is crucial to add the organolithium reagent slowly to the phosphonium salt suspension to ensure the ylide is formed preferentially.

  • Solubility: The substrate is a relatively polar molecule. Ensure complete dissolution in the reaction solvent for optimal results. A co-solvent system might be necessary in some cases.

  • Purification: The basic nitrogen can cause tailing on silica gel chromatography. It is often beneficial to add a small amount of triethylamine (e.g., 1%) to the eluent to mitigate this issue.

Conclusion

The Wittig reaction is a powerful and versatile tool for the synthesis of alkenes from this compound. By carefully selecting the appropriate Wittig reagent and reaction conditions, researchers can control the stereochemical outcome of the reaction to produce either the (Z)- or (E)-alkene. The protocols provided in this guide offer a solid foundation for developing a successful and efficient synthesis. As with any chemical reaction, careful monitoring and optimization are key to achieving high yields and purity.

References

  • Schlosser, M. The Schlosser Modification of the Wittig Reaction. SynArchive. [Link]

  • Wikipedia. Wittig reaction. [Link]

  • Organic Chemistry Portal. Wittig Reaction. [Link]

  • Chemistry LibreTexts. Wittig Reaction. [Link]

  • Master Organic Chemistry. Wittig Reaction: Mechanism and Examples. [Link]

  • Kulkarni, M. G., et al. A Wittig-olefination–Claisen-rearrangement approach to the 3-methylquinoline-4-carbaldehyde synthesis. Beilstein Journal of Organic Chemistry, 2012, 8, 1756-1761. [Link]

  • Chemistry Steps. The Wittig Reaction: Examples and Mechanism. [Link]

  • Scribd. Wittig Reaction: Mechanism and Synthesis. [Link]

Sources

Grignard addition to 1-(2-Methoxyethyl)piperidine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Grignard Addition to 1-(2-Methoxyethyl)piperidine-4-carbaldehyde

Executive Summary

This application note details the optimized protocol for the nucleophilic addition of Grignard reagents (R-MgX) to This compound (CAS: 342435-23-8). This specific aldehyde serves as a critical scaffold in the synthesis of muscarinic antagonists, opioid analgesics, and sigma receptor ligands.

Unlike simple aldehydes, this substrate contains a tertiary amine and a pendant ether oxygen capable of coordinating magnesium. This introduces unique challenges regarding stoichiometry and stereochemical control. This guide addresses the "magnesium sink" effect caused by the chelating side chain and provides a self-validating workup procedure to maximize the recovery of the amphiphilic amino-alcohol product.

Mechanistic Insight & Strategic Planning

The "Magnesium Sink" Effect

The substrate possesses a 2-methoxyethyl group attached to the piperidine nitrogen. In the presence of a Grignard reagent, the magnesium atom acts as a Lewis acid. The basic nitrogen and the ether oxygen can form a stable 5-membered chelate with the magnesium species.

  • Consequence 1 (Stoichiometry): A portion of the Grignard reagent may be sequestered by the amine/ether coordination rather than reacting with the aldehyde.

  • Consequence 2 (Stereochemistry): If the reaction is conducted at low temperatures in non-polar solvents (e.g., Toluene/Ether), the reaction likely proceeds via a Cram Chelate transition state, leading to high diastereoselectivity (if R is chiral or bulky). In polar solvents (THF), the solvation of Mg by THF competes with the intramolecular chelation, favoring a Felkin-Anh open transition state.

Reaction Pathway Visualization

ReactionPathway cluster_conditions Control Factors Substrate 1-(2-Methoxyethyl) piperidine-4-carbaldehyde Mg_Coord Mg-Chelated Intermediate Substrate->Mg_Coord + R-MgX (1st Eq) Coordination to N & O Transition Transition State (Cram vs. Felkin-Anh) Mg_Coord->Transition + R-MgX (2nd Eq) Nucleophilic Attack Product Target Amino-Alcohol Transition->Product H3O+ Quench & pH Adjustment Solvent Solvent Choice: THF = Open TS Et2O/Toluene = Chelated TS Temp Temperature: -78°C enhances chelation control

Figure 1: Mechanistic pathway highlighting the coordination of the Grignard reagent to the chelating methoxyethyl tail prior to nucleophilic attack.

Materials & Reagents

ReagentSpecificationCritical Note
Substrate This compoundMust be dry. Azeotrope with toluene if oil.
Grignard Reagent R-MgBr or R-MgCl (THF or Et2O)Titrate before use. Old reagents lead to Wurtz coupling.
Solvent Anhydrous THF or Diethyl EtherTHF is preferred for solubility; Ether for chelation control.
Quench Saturated aq. NH₄ClBuffers pH to ~9, preventing amine protonation traps.
Extraction DCM / Methanol (9:1)Polar organic mix required for amino-alcohol solubility.

Experimental Protocol

Phase 1: Substrate Preparation
  • Dissolve the aldehyde (1.0 equiv) in anhydrous toluene (5 mL/g).

  • Concentrate under reduced pressure to remove trace water azeotropically.

  • Re-dissolve the residue in the reaction solvent (Anhydrous THF, 0.2 M concentration).

  • Cool the solution to 0°C (for standard alkyl groups) or -78°C (for stereocontrol or reactive allyl/vinyl Grignards).

Phase 2: Grignard Addition
  • Stoichiometry: Charge the reaction vessel with 1.5 equivalents of the Grignard reagent.

    • Reasoning: 1.0 eq is theoretically sufficient for the aldehyde, but the tertiary amine and ether tail can coordinate ~0.2–0.4 eq of Mg species, slowing the effective rate. The excess ensures complete conversion.

  • Addition Rate: Add the Grignard solution dropwise over 20–30 minutes via syringe pump or pressure-equalizing dropping funnel.

    • Observation: A transient precipitate may form (Mg-amine complex) which usually redissolves.

  • Reaction Monitoring: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT). Monitor by TLC (Eluent: 10% MeOH in DCM + 1% NH₄OH). Look for the disappearance of the aldehyde spot (Rf ~0.4–0.5) and appearance of the polar alcohol (Rf ~0.2–0.3).

Phase 3: The "pH Switch" Workup (CRITICAL)

Standard acidic workups often result in 0% yield for this substrate because the protonated amine product remains in the aqueous layer.

  • Quench: Cool reaction to 0°C. Slowly add Saturated Aqueous Ammonium Chloride (NH₄Cl) .

    • Note: This hydrolyzes the Mg-alkoxide but keeps the pH around 8–9.

  • pH Adjustment: Check the pH of the aqueous layer.

    • Target: pH 10–12.

    • Action: If pH < 10, add 1M NaOH or Saturated Na₂CO₃ dropwise. The amine must be in the free-base form to extract.

  • Extraction: Extract the aqueous layer 3x with DCM:MeOH (95:5) or EtOAc .

    • Why MeOH? Pure DCM may not effectively extract the polar amino-alcohol.

  • Drying: Dry combined organics over Na₂SO₄, filter, and concentrate.

Workup Logic Flowchart

WorkupFlow Quench Crude Reaction Mixture + Sat. NH4Cl CheckPH Check Aqueous pH Quench->CheckPH Acidic pH < 9 (Amine Protonated) CheckPH->Acidic If Acidic Basic pH > 10 (Free Base) CheckPH->Basic If Basic AddBase Add 1M NaOH or Na2CO3 Acidic->AddBase Corrective Action Loss Product Trapped in Water (YIELD LOSS) Acidic->Loss Extract Now? Extract Extract with DCM/MeOH (95:5) Basic->Extract AddBase->Basic Isolate Concentrate Organic Layer (Product Recovered) Extract->Isolate

Figure 2: The "pH Switch" decision tree ensures the amino-alcohol is in its neutral, extractable form.

Purification & Characterization

  • Flash Chromatography:

    • Stationary Phase: Silica Gel (standard).

    • Mobile Phase: DCM / Methanol / Triethylamine (90:9:1).

    • Note: The triethylamine is mandatory to prevent the piperidine nitrogen from streaking on the acidic silica surface.

  • Storage: The resulting amino-alcohol is prone to oxidation. Store under Nitrogen/Argon at -20°C.

Troubleshooting Guide

ObservationRoot CauseSolution
Low Yield (<30%) Product lost in aqueous layer during workup.Verify aqueous pH is >10 before extraction. Use DCM/MeOH for extraction.
Recovered Starting Material "Enolization" of aldehyde or wet reagents.[1][2]Dry aldehyde via toluene azeotrope. Increase Grignard to 2.0 equiv.
Wurtz Coupling (R-R) Grignard reagent degraded or added too fast.Titrate Grignard. Slow down addition to keep local concentration low.
Streaking on TLC/Column Interaction of amine with silica.Pre-wash silica with 1% Et3N in Hexanes or add 1% NH4OH to eluent.

References

  • Sigma-Aldrich. this compound Product Specification. Available at:

  • BenchChem. Technical Support Center: Synthesis of 4-Aryl-4-Hydroxypiperidines via Grignard Reaction. (General protocols for piperidine functionalization). Available at: [2]

  • Master Organic Chemistry. Reaction Of Grignard Reagents With Aldehydes To Give Secondary Alcohols. (Mechanistic foundation).[1][2][3][4] Available at:

  • Organic Syntheses. Formyl Transfer to Grignard Reagents with N-Formylpiperidine. (Handling basic piperidine intermediates). Org. Synth.1986 , 64, 114.[3] Available at:

Sources

Application Note: Strategic Synthesis of Muscarinic Receptor Ligands via Piperidine Aldehyde Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The piperidine ring is a "privileged scaffold" in medicinal chemistry, particularly for G-Protein Coupled Receptors (GPCRs). In the context of Muscarinic Acetylcholine Receptors (mAChRs), the piperidine moiety often serves as a mimic of the acetylcholine quaternary ammonium group, providing critical electrostatic interactions with the conserved aspartate residue (e.g., Asp3.32) in the orthosteric binding site.

This guide focuses on Piperidine Aldehydes (specifically N-substituted-3- or 4-formylpiperidines) as versatile divergent intermediates. Unlike their ketone counterparts, aldehydes offer higher reactivity for reductive aminations and serve as electrophiles for C-C bond formation (Wittig/Aldol), allowing for the rapid generation of:

  • Orthosteric Antagonists/Agonists: (e.g., Donepezil-class AChE inhibitors with M-receptor activity).

  • Allosteric Modulators (PAMs/NAMs): Linking the piperidine "core" to bitopic tails targeting the vestibule of M1 or M4 receptors.

Critical Precursor Handling: The Piperidine Aldehyde Hub

Before initiating ligand synthesis, the quality of the aldehyde intermediate is paramount. Piperidine aldehydes are prone to oxidation (to carboxylic acids) and polymerization.

Synthesis of the Aldehyde Scaffold

While commercially available, in situ preparation is often required for unstable derivatives or isotopically labeled variants.

Method A: Controlled Reduction of Esters (Industrial Standard)

  • Substrate: N-Benzyl-4-carboethoxypiperidine.

  • Reagent: Diisobutylaluminum hydride (DIBAL-H).

  • Critical Parameter: Temperature must be maintained strictly at -78°C. At higher temperatures (>-50°C), over-reduction to the alcohol occurs.

  • Quenching: Use Rochelle's salt (Potassium sodium tartrate) to break the stable aluminum emulsion, maximizing yield.

Method B: Oxidation of Piperidine Methanols (Lab Scale)

  • Substrate: N-Boc-4-piperidinemethanol.

  • Reagent: Swern Oxidation (Oxalyl chloride/DMSO) or Dess-Martin Periodinane (DMP).

  • Advantage: Avoids over-reduction issues; DMP is milder and tolerates other sensitive functional groups.

Storage and Stability Protocol
  • Storage: Store under Argon at -20°C.

  • Stabilizers: Trace amounts of hydroquinone can inhibit radical polymerization during storage.

  • Purification: If the aldehyde appears yellow or viscous, purify via rapid filtration through a short silica plug (eluent: Hexane/EtOAc) immediately before use. Do not distill high-molecular-weight piperidine aldehydes without high vacuum (<0.1 mmHg) due to decomposition risks.

Synthetic Pathway A: C-C Bond Formation (The Donepezil Route)

This pathway is utilized to construct rigid linkers, exemplified by the synthesis of Donepezil (Aricept), a dual AChE inhibitor and sigma-1/muscarinic ligand.

Mechanistic Insight

The reaction involves an Aldol-Condensation between the piperidine aldehyde and an activated methylene group (e.g., indanone).

  • Challenge: Self-condensation of the ketone or Cannizzaro reaction of the aldehyde.

  • Solution: Use of Lithium Diisopropylamide (LDA) for kinetic enolate generation or mild heterogeneous base catalysts.

Detailed Protocol: Aldol Condensation

Target: 2-((1-Benzylpiperidin-4-yl)methylene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one.

Reagents:

  • N-Benzyl-4-piperidinecarboxaldehyde (1.0 eq)

  • 5,6-Dimethoxy-1-indanone (1.0 eq)

  • Base: LDA (1.1 eq) or KOH/MeOH (for thermodynamic control)

  • Solvent: THF (anhydrous)

Step-by-Step Workflow:

  • Enolate Formation: Cool a solution of 5,6-dimethoxy-1-indanone in THF to -78°C. Add LDA dropwise over 20 mins. Stir for 45 mins to ensure complete enolate formation.

  • Addition: Dissolve the piperidine aldehyde in THF and add slowly to the enolate solution. Note: Rapid addition causes local heating and polymerization.

  • Elimination: Allow the reaction to warm to RT. If the intermediate alcohol is isolated, treat with

    
    -TsOH in refluxing toluene (Dean-Stark trap) to force dehydration to the enone.
    
  • Workup: Quench with sat.

    
    . Extract with EtOAc.
    
  • Reduction (Optional): To obtain the saturated Donepezil scaffold, hydrogenate using PtO

    
     or Pd/C (10%) at 1 atm 
    
    
    
    .
Visualizing the Pathway

Donepezil_Synthesis cluster_conditions Critical Control Points Aldehyde N-Benzyl-4- formylpiperidine Enolate Lithium Enolate Intermediate Aldehyde->Enolate Electrophilic Attack Indanone 5,6-Dimethoxy- 1-indanone Indanone->Enolate LDA, -78°C THF Aldol_Adduct Aldol Adduct (Alcohol) Enolate->Aldol_Adduct C-C Bond Formation Enone Enone Intermediate (Unsaturated) Aldol_Adduct->Enone Dehydration (p-TsOH, Reflux) Donepezil Donepezil (Final Ligand) Enone->Donepezil H2, Pd/C (Reduction)

Caption: Figure 1. Convergent synthesis of Donepezil-class ligands via Aldol Condensation/Reduction sequence.

Synthetic Pathway B: Reductive Amination (The "Linker" Route)

This is the preferred route for generating libraries of M1/M4 allosteric modulators, where the piperidine ring is linked to a heteroaryl "tail" via a secondary or tertiary amine.

Choice of Reducing Agent
  • Sodium Cyanoborohydride (

    
    ):  Classic, effective at pH 6, but toxic (generates HCN).
    
  • Sodium Triacetoxyborohydride (STAB,

    
    ): Recommended.  It is less basic and tolerates aldehydes well. It reduces the intermediate iminium ion much faster than the aldehyde itself, preventing side-product formation (alcohols).
    
Detailed Protocol: STAB-Mediated Coupling

Target: Synthesis of N-substituted piperidine-4-methylamine derivatives.

Reagents:

  • N-Boc-4-formylpiperidine (1.0 eq)

  • Amine Partner (e.g., Aniline derivative or Heterocyclic amine) (1.1 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Acetic Acid (AcOH) (1.0 - 2.0 eq)

  • Solvent: 1,2-Dichloroethane (DCE) or DCM.

Step-by-Step Workflow:

  • Imine Formation: In a dry flask, mix the aldehyde and the amine partner in DCE.

  • Acid Catalysis: Add Acetic Acid. This is crucial to protonate the intermediate carbinolamine and facilitate water loss to form the iminium ion. Stir for 30-60 mins at RT.

    • QC Check: Monitor by TLC.[1] The aldehyde spot should diminish as the imine forms.

  • Reduction: Add STAB in one portion. The reaction may bubble slightly. Stir for 4-16 hours at RT.

  • Quench: Quench with sat.

    
     (aqueous). Caution: Gas evolution.
    
  • Extraction: Extract with DCM. Wash organic layer with brine.

  • Deprotection (If required): If the N-Boc group is present, remove it using TFA/DCM (1:1) to expose the secondary amine for further elaboration (e.g., urea formation for M1 agonists like TBPB analogues).

Data Summary: Reducing Agent Comparison
ParameterSodium Borohydride (

)
Sodium Cyanoborohydride (

)
Sodium Triacetoxyborohydride (STAB)
Selectivity Low (Reduces aldehydes & imines)High (pH dependent)Very High (Prefers Iminiums)
Toxicity LowHigh (Cyanide risk)Low
Reaction pH BasicAcidic (pH ~6)Weakly Acidic (Self-buffering)
Solvent MeOH/EtOHMeOH/EtOHDCE/DCM/THF
Use Case Simple reductionsHistoric standardDrug Discovery Standard

Quality Control & Validation

For muscarinic ligands synthesized via these routes, the following validation steps are mandatory before biological assay:

  • NMR Validation:

    • Check for the disappearance of the aldehyde proton (

      
       9.6–9.8 ppm).
      
    • Verify the integrity of the piperidine ring protons (multiplets at

      
       1.0–3.0 ppm).
      
    • Stereochemistry: If synthesizing Donepezil analogues, check the alkene geometry (E/Z) via NOESY if isolating the enone intermediate.

  • Purity: HPLC purity >95% is required for binding assays (Ki determination).

  • Residual Solvents: Ensure complete removal of DCE (Class 1 solvent) if used in reductive amination.

References

  • Sugimoto, H., et al. (1995). "Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]piperidine hydrochloride (donepezil hydrochloride) and related compounds." Journal of Medicinal Chemistry. Link

  • Conn, P. J., et al. (2009). "Allosteric modulators of GPCRs: a novel approach for the treatment of CNS disorders." Nature Reviews Drug Discovery. Link

  • Bridges, T. M., et al. (2008). "M1 allosteric agonists: Synthesis and SAR of TBPB analogues." Bioorganic & Medicinal Chemistry Letters. Link

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry. Link

  • Kryger, G., et al. (1999).[2] "Structure of acetylcholinesterase complexed with E2020 (Aricept): implications for the design of new anti-Alzheimer drugs." Structure. Link

  • Walz, A. J., & Bae, S. Y. (2021).[3] "Fentanyl Synthesis Using N-BOC-4-Piperidinone" (Detailed reductive amination protocols). DTIC Technical Report. Link

  • Saeedi, M., et al. (2016).[4] "Design and synthesis of novel donepezil-like hybrids as anti-Alzheimer agents." Bioorganic & Medicinal Chemistry. Link

Sources

Troubleshooting & Optimization

Improving yield of reductive amination with 1-(2-Methoxyethyl)piperidine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Subject: 1-(2-Methoxyethyl)piperidine-4-carbaldehyde

Document ID: TS-RA-042 | Tier: Advanced Synthesis Support

Executive Summary

You are experiencing yield issues with This compound . This substrate presents a "perfect storm" of challenges for reductive amination:

  • Instability: Piperidine-4-carbaldehydes are prone to hydration, oxidation, and self-polymerization.

  • Polarity: The 2-methoxyethyl tail and the piperidine core render the molecule (and product) highly water-soluble, leading to massive losses during standard aqueous workups.

  • Basic Interference: The tertiary amine in the starting material can buffer the reaction, potentially stalling imine formation if pH is not managed.

This guide provides a self-validating protocol to maximize yield, moving beyond standard "textbook" procedures to address these specific structural liabilities.

Module 1: Critical Reagent Quality Control

The Silent Killer: Most yield failures with this substrate occur before the reaction starts. Commercial samples of piperidine aldehydes often degrade into hydrates or carboxylic acids (via air oxidation) or trimers.

Validation Step (Pre-Reaction): Run a quick


H NMR in CDCl

.
  • Pass: Sharp singlet/doublet at

    
     9.6–9.8 ppm (Aldehyde proton).
    
  • Fail: Broad hump at

    
     5–6 ppm (Hydrate/Hemiacetal) or signal at 
    
    
    
    10+ ppm (Carboxylic acid).

Corrective Action: Bisulfite Purification Protocol If your aldehyde is degraded, do not distill (high boiling point leads to decomposition). Use this chemical purification:

  • Dissolve: Dissolve crude aldehyde in minimal EtOH.

  • Precipitate: Add saturated aqueous NaHSO

    
     (Sodium Bisulfite). The aldehyde-bisulfite adduct will precipitate as a white solid.
    
  • Wash: Filter and wash the solid with Et

    
    O to remove non-aldehyde impurities (acids/dimers).
    
  • Regenerate: Suspend solid in DCM. Add 10% Na

    
    CO
    
    
    
    (aq) and stir vigorously until the solid dissolves.
  • Isolate: Separate organic layer, dry (MgSO

    
    ), and concentrate. Use immediately. 
    
Module 2: Optimized Reaction Protocol

Reagent Choice: Sodium Triacetoxyborohydride (STAB/NaBH(OAc)


) is required.
  • Why? It is less basic and milder than NaCNBH

    
    . It does not reduce aldehydes significantly at room temperature, allowing the imine to form and be reduced sequentially in one pot [1].
    

Solvent System: 1,2-Dichloroethane (DCE).[1][2]

  • Why? STAB is stable in DCE. DCE promotes imine formation better than MeOH for hindered substrates.

Step-by-Step Methodology
ParameterSpecificationReason
Stoichiometry 1.0 equiv Aldehyde : 1.1 equiv AmineSlight excess of amine drives aldehyde consumption.
Reducing Agent 1.4 – 1.6 equiv STABAccount for accidental moisture consumption.
Additive 1.0 equiv Acetic Acid (AcOH)CRITICAL. Catalyzes imine formation and neutralizes the basic piperidine nitrogen.
Concentration 0.1 M – 0.2 MToo dilute = slow kinetics. Too conc = dimerization.

The Protocol:

  • Imine Formation (The "Head Start"):

    • Combine Aldehyde (1.0 eq) and Amine (1.1 eq) in DCE.

    • Add AcOH (1.0 eq).[3]

    • Optional: If the amine is electron-deficient (e.g., aniline), add 1.0 eq Titanium(IV) isopropoxide [Ti(OiPr)

      
      ] and stir for 1 hour before adding the reducing agent.
      
    • Stir for 30–60 mins under N

      
      .
      
  • Reduction:

    • Add NaBH(OAc)

      
       (1.5 eq) in one portion.
      
    • Stir at Room Temp for 4–16 hours.

  • In-Process Control (IPC):

    • TLC Visualization: Aldehydes stain orange with 2,4-DNPH. Amines stain with Ninhydrin or Dragendorff.

    • Success Criterion: Disappearance of the DNPH-active spot (Aldehyde).

Module 3: The "Polar Workup" (Yield Rescue)

The Problem: Your product has two basic nitrogens and a glycol tail. It is amphiphilic. A standard Et


O/Water extraction at neutral pH will leave 50–90% of your product in the water.

Choose Your Path:

Path A: The High-pH Extraction (Standard)
  • Quench reaction with saturated NaHCO

    
    .
    
  • Adjust pH: Add 1M NaOH dropwise until aqueous layer is pH > 12 .

    • Why? You must fully deprotonate both amines to force them into the organic layer.

  • Extraction Solvent: Do NOT use Et

    
    O or Hexanes. Use DCM  or CHCl
    
    
    
    /Isopropanol (3:1)
    .
    • Why? These chlorinated/alcohol mixtures are polar enough to pull the product out of the water.

  • Perform 3–4 extractions. Combine organics, dry (Na

    
    SO
    
    
    
    ), and concentrate.
Path B: SCX Chromatography (Recommended for <1g scale)

Use a Strong Cation Exchange (SCX) cartridge.

  • Load crude reaction mixture (diluted in MeOH) onto the SCX column.

  • Wash: Flush with MeOH.

    • Result: Neutral impurities (excess aldehyde, borates) wash away. Product sticks to the acid resin.

  • Elute: Flush with 2M NH

    
     in MeOH .
    
    • Result: Ammonia displaces the product, which elutes in pure form.

  • Concentrate the ammonia/MeOH fraction.

Module 4: Troubleshooting & Logic Flow

Troubleshooting Start Low Yield Observed CheckSM Is Aldehyde (SM) remaining? Start->CheckSM CheckProd Is Product in Aqueous Layer? CheckSM->CheckProd No (SM Consumed) ImineStall Issue: Imine Formation Stalled Sol: Add AcOH or Ti(OiPr)4 CheckSM->ImineStall Yes (SM Present) WorkupFail Issue: Extraction Failure Sol: Use CHCl3/IPA (3:1) or SCX Column CheckProd->WorkupFail Yes (Check LCMS of Water) Decomp Issue: Product Instability Sol: Avoid acidic workup; Store under N2 CheckProd->Decomp No

Caption: Diagnostic logic flow for identifying the root cause of yield loss in reductive amination.

Module 5: Frequently Asked Questions (FAQ)

Q1: The reaction turns into a solid gel/gum. What happened?

  • A: This is likely a boron-amine complex. It is not a failure.

  • Fix: Add Methanol (MeOH) to the reaction mixture before quenching. Stir for 30 minutes to break down the boron complexes, then proceed to workup.

Q2: I see a new spot on TLC that is NOT product or SM. What is it?

  • A: It is likely the alcohol resulting from direct reduction of the aldehyde (1-(2-methoxyethyl)piperidin-4-yl)methanol).

  • Cause: The reducing agent was too active, or imine formation was too slow.

  • Fix: Ensure you are using NaBH(OAc)

    
      (not NaBH
    
    
    
    or NaCNBH
    
    
    without pH control). Pre-stir the amine and aldehyde with Ti(OiPr)
    
    
    for 60 mins before adding the reducing agent.

Q3: Can I use NaCNBH


 instead? 
  • A: Yes, but you must control the pH.

  • Protocol: Use MeOH as solvent. Add Acetic Acid to adjust pH to ~5-6 (monitor with wet pH paper). If the pH is too low (<4), you protonate the amine and stop the reaction. If too high (>7), the aldehyde reduces directly. STAB is generally superior because it is self-buffering [1].

References
  • Abdel-Magid, A. F., et al. (1996).[1][2][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.[2][4]

  • Kjell, D. P., et al. (1999).[5] "A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts." The Journal of Organic Chemistry, 64(15), 5722-5724.

  • Matassini, C., et al. (2020). "The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines." Current Organic Chemistry.

Sources

Preventing air oxidation of 1-(2-Methoxyethyl)piperidine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Handling & Stabilization of 1-(2-Methoxyethyl)piperidine-4-carbaldehyde

Case ID: #OX-PIP-4-CHO Status: Open Priority: High (Degradation Risk) Assigned Specialist: Senior Application Scientist, Chemical Stability Unit

Introduction: The "Goo" Phenomenon

Welcome to the technical support center. If you are accessing this guide, you have likely encountered the frustration of retrieving your this compound from storage, only to find the once-pristine oil or low-melting solid has transformed into a viscous, yellow-orange "goo" or a crusty solid.

The Diagnosis: This is not simple decomposition; it is radical-chain auto-oxidation . Your molecule contains two specific vulnerabilities:

  • The Aldehyde (–CHO): Highly susceptible to radical attack by atmospheric oxygen, converting it to a carboxylic acid.[1][2]

  • The Piperidine Ring: The tertiary amine can act as an internal base, catalyzing aldol condensations if oxidation byproducts (acids) begin to accumulate, or undergoing N-oxidation.

This guide provides the Science of Degradation , the Protocol for Prevention , and a Rescue Strategy for contaminated batches.

Module 1: The Science of Degradation

Why is this happening? Aldehydes do not just "absorb" oxygen; they undergo a specific radical chain reaction. This process is autocatalytic—meaning once it starts, the byproducts accelerate the destruction of the remaining material.

The Mechanism:

  • Initiation: A trace radical initiator (light, heat, or transition metal impurity) abstracts the aldehydic hydrogen.

  • Propagation: The resulting acyl radical reacts with

    
     to form a peroxy radical, which steals a hydrogen from another aldehyde molecule.[2] This creates a Peracid  (highly reactive) and a new radical, continuing the chain.
    
  • Termination: The peracid reacts with another aldehyde to form two equivalents of carboxylic acid (1-(2-methoxyethyl)piperidine-4-carboxylic acid).

Visualization of the Threat:

AutoOxidation cluster_cycle Radical Chain Reaction Aldehyde Target Aldehyde (R-CHO) Radical Acyl Radical (R-C•=O) Aldehyde->Radical Initiator (hv, Fe3+) Peroxy Peroxy Radical (R-C(O)OO•) Radical->Peroxy + O2 (Air) Peracid Peracid Intermediate (R-C(O)OOH) Peroxy->Peracid + Aldehyde (H-abstraction) Peracid->Radical Chain Propagation Acid Carboxylic Acid (Impurity) Peracid->Acid Degradation

Figure 1: The auto-oxidation cycle.[2] Note how the Peracid intermediate feeds back into the cycle, accelerating degradation.

Module 2: Prevention (Storage & Handling)

Objective: Break the radical chain before it starts.

Protocol A: The Inert Barrier

Standard "capping" is insufficient.[3] Oxygen permeates parafilm and polyethylene caps over weeks.

  • Primary Storage: Store under Argon , not Nitrogen. Argon is denser than air and forms a "blanket" over the liquid surface, whereas Nitrogen can mix more easily with air if the seal is imperfect.

  • Vessel: Use glass vials with Teflon-lined caps . Avoid rubber septa for long-term storage (they leach plasticizers and are permeable to

    
    ).
    
  • Seal: Wrap the cap-glass interface with electrical tape (stretches better than Parafilm) or use a secondary container (desiccator filled with Argon).

Protocol B: Chemical Stabilization (Additives)

If you store this reagent for >1 month, you must add a radical scavenger.

  • Additive: BHT (Butylated hydroxytoluene) .

  • Concentration: 0.1% w/w (approx. 1 mg per gram of aldehyde).

  • Why? BHT sacrifices itself by donating a hydrogen atom to the peroxy radical, stopping the chain reaction shown in Figure 1. It acts as a "chemical fuse."

Data Summary: Storage Stability
Storage ConditionTemperatureAdditiveStability Duration
Clear Glass, Air25°CNone< 1 Week
Amber Glass, Air4°CNone2-3 Weeks
Amber Glass,

-20°CNone3 Months
Amber Glass, Argon -20°C 0.1% BHT > 12 Months

Module 3: Rescue Strategy (Purification)

Scenario: Your aldehyde is already partially oxidized (cloudy, acidic smell). Warning: Do NOT attempt vacuum distillation immediately. The high boiling point of the piperidine derivative combined with accumulated peroxides poses an explosion risk.

The Solution: Bisulfite Adduct Purification . Aldehydes form solid, water-soluble adducts with Sodium Bisulfite (


). Impurities (acids, non-aldehydes) stay in the organic layer. We wash the solid, then reverse the reaction.
Step-by-Step Rescue Protocol

1. Adduct Formation

  • Dissolve crude material in a minimal amount of Methanol or Ethanol (approx 2 mL/g).

  • Add a saturated aqueous solution of Sodium Bisulfite (NaHSO3) (1.5 equivalents).

  • Stir vigorously for 30 minutes. A thick white precipitate (the adduct) should form.

    • Troubleshooting: If no solid forms, add a small amount of ether to induce precipitation.

2. Isolation & Wash

  • Filter the solid adduct.[4]

  • Wash 1: Diethyl ether (removes non-polar impurities).

  • Wash 2: Small amount of cold ethanol.

  • Discard the filtrates. Your product is now the solid salt.

3. Regeneration (The Critical Step)

  • Suspend the solid adduct in a biphasic mixture of Dichloromethane (DCM) and Water.

  • Slowly add 10% Sodium Carbonate (

    
    ) or dilute NaOH while stirring.
    
  • Target pH: You must reach pH 10-11 .

    • Why? You need to decompose the bisulfite adduct AND deprotonate the piperidine nitrogen so it extracts into the DCM.

  • Separate the organic layer, dry over

    
    , and concentrate.
    

Visualization of the Rescue Workflow:

BisulfiteRescue Crude Impure Aldehyde (Liquid/Oil) Bisulfite Add Sat. NaHSO3 (in MeOH) Crude->Bisulfite Filter Filtration Bisulfite->Filter Solid Solid Adduct (Pure Aldehyde-Bisulfite) Filter->Solid Precipitate Filtrate Filtrate (Acids/Impurities) Filter->Filtrate Liquid Regen Regeneration (DCM + Na2CO3, pH > 10) Solid->Regen Final Pure Aldehyde Regen->Final Organic Layer

Figure 2: The Bisulfite Rescue Workflow. This method separates the aldehyde from oxidation byproducts based on reversible solubility.

Module 4: Frequently Asked Questions (FAQ)

Q: Can I purify this aldehyde using silica gel chromatography? A: Proceed with caution. Silica gel is slightly acidic. With an acid-sensitive aldehyde and a basic piperidine ring, you risk "streaking" (tailing) and degradation on the column. If you must use silica:

  • Pre-treat the silica with 1% Triethylamine (TEA) to neutralize acidity.

  • Elute quickly.

  • Better Option: Use neutral alumina.

Q: My "regenerated" aldehyde turned yellow immediately. Why? A: This is likely Aldol Condensation . Because your molecule has alpha-protons (adjacent to the CHO) and a basic amine, it can self-react at high pH.

  • Fix: During the regeneration step (Module 3), keep the mixture on an ice bath (

    
    ). Extract immediately once the solid dissolves and the pH hits 10. Do not let it sit in base.
    

Q: Why does the protocol recommend pH 10-11? Isn't that high? A: It is necessary due to the piperidine ring . At neutral pH (7), the bisulfite adduct might decompose, but the piperidine nitrogen will be protonated (


). This makes the molecule water-soluble, and it won't extract into your DCM layer. You must go above the pKa of the piperidine (approx. 10) to ensure the molecule is neutral and enters the organic phase.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for bisulfite purification techniques).

  • Ingold, K. U. (1961). Inhibition of the Autoxidation of Aldehydes. Canadian Journal of Chemistry, 39(8), 1636–1642. (Foundational text on radical chain mechanisms).

  • Furniss, B. S., et al. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.
  • BenchChem Technical Support. (2025). Aldehyde Purification via Bisulfite Adducts. (Protocol adaptation for hindered aldehydes).

Sources

Purification methods for 1-(2-Methoxyethyl)piperidine-4-carbaldehyde crude reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-342435 Subject: Purification Protocols & Troubleshooting for CAS 342435-23-8 Status: Active Guide

Diagnostic & Triage: Know Your Molecule

Before initiating purification, compare your crude mixture against the standard physicochemical profile of 1-(2-Methoxyethyl)piperidine-4-carbaldehyde. This molecule poses a dual challenge: it contains a basic tertiary amine (prone to streaking on silica) and a reactive aldehyde (prone to oxidation and polymerization).

Physicochemical Profile
ParameterSpecificationNotes
CAS Number 342435-23-8
Molecular Weight 171.24 g/mol
Physical State Colorless to pale yellow liquidWarning: Dark brown/orange indicates significant oxidation or polymerization.[1][2]
Solubility Soluble in DCM, EtOAc, MeOH, ChloroformSparingly soluble in Hexanes/Heptane due to polarity.
Basicity (pKa) ~8.5 - 9.0 (Piperidine N)Protonates easily in dilute acid.
Stability Air & Heat SensitiveCritical: Store under Nitrogen/Argon at -20°C. Oxidizes to carboxylic acid upon air exposure.

Decision Matrix: Select Your Protocol

Do not default to flash chromatography. The presence of the basic nitrogen and the unstable aldehyde makes column chromatography a "lossy" process. Use the decision tree below to select the optimal method based on your crude purity and scale.

PurificationDecision Start Crude Reaction Mixture CheckPurity Analyze Purity (H-NMR / LCMS) Start->CheckPurity HighPurity Purity > 85% Major impurity is solvent/salts CheckPurity->HighPurity LowPurity Purity < 85% Complex mixture CheckPurity->LowPurity MethodA Method A: Acid-Base Extraction (Removes neutrals/non-basics) HighPurity->MethodA ScaleCheck Scale > 5g? LowPurity->ScaleCheck MethodB Method B: Bisulfite Adduct (Specific for Aldehydes) ScaleCheck->MethodB No (Fine chem) MethodC Method C: Vacuum Distillation (High Vacuum Required) ScaleCheck->MethodC Yes (Bulk) MethodD Method D: Buffered Silica Column (Last Resort) MethodB->MethodD If fails

Caption: Logical flow for selecting the purification method. Prioritize chemical extraction (Methods A & B) over thermal or physical separation to preserve yield.

Technical Protocols

Method A: Acid-Base Extraction (The "Cleanup")

Best for: Removing neutral impurities (unreacted alkyl halides) or non-basic byproducts.

The Mechanism: The piperidine nitrogen is protonated by cold dilute acid, moving the product into the aqueous phase.[3] Neutral impurities remain in the organic phase.

  • Dissolution: Dissolve crude oil in Ethyl Acetate (EtOAc). Avoid chlorinated solvents if possible to prevent emulsion formation.

  • Extraction (Acidic):

    • Wash the organic layer with cold (0°C) 1M HCl (3x).

    • Checkpoint: The product is now in the Aqueous Layer as the hydrochloride salt.

    • Waste: Discard the organic layer (contains neutral impurities).

  • Basification:

    • Cool the aqueous layer to 0°C in an ice bath.[4]

    • Slowly add saturated

      
        or 2M NaOH until pH reaches 10–12.
      
    • Note: Do this slowly to avoid heat generation, which can degrade the aldehyde.

  • Extraction (Basic):

    • Extract the cloudy aqueous mixture with DCM or EtOAc (3x).

    • Dry combined organics over

      
      , filter, and concentrate in vacuo (bath temp < 30°C).
      
Method B: Bisulfite Adduct Purification (The "Aldehyde Specific")

Best for: Separating the target aldehyde from other amines (e.g., over-alkylated quaternaries) or non-carbonyl impurities.

The Mechanism: Sodium bisulfite (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


) forms a water-soluble sulfonated adduct with the aldehyde. This is reversible under basic conditions.

BisulfiteWorkflow OrganicPhase Crude in EtOAc Bisulfite Add Sat. NaHSO3 (aq) OrganicPhase->Bisulfite Biphasic Vigorous Stirring (Adduct forms in Water) Bisulfite->Biphasic SepFunnel Separate Layers Biphasic->SepFunnel OrgWaste Organic Layer (Impurities) SepFunnel->OrgWaste AqProduct Aqueous Layer (Aldehyde-Bisulfite Adduct) SepFunnel->AqProduct Regen Add Na2CO3/NaOH Extract with DCM AqProduct->Regen Final Pure Aldehyde Regen->Final

Caption: Workflow for bisulfite adduct purification. This exploits the reversible chemistry of the aldehyde moiety.

  • Adduct Formation:

    • Dissolve crude in 5 volumes of EtOAc or Ethanol.

    • Add 2-3 equivalents of saturated aqueous Sodium Bisulfite (

      
      ) .
      
    • Stir vigorously for 1–2 hours. The aldehyde converts to the water-soluble adduct.[5][6]

  • Wash:

    • Separate layers.[3][5][6][7] Keep the Aqueous Layer .

    • Wash the aqueous layer with EtOAc (2x) to remove non-aldehyde organic impurities.

  • Regeneration:

    • Cool the aqueous layer to 0°C.[4]

    • Add solid Sodium Carbonate (

      
      )  or 10% NaOH until pH > 10.
      
    • Warning: Do not heat. High pH + Heat = Aldol Condensation (polymerization).

    • Extract immediately with DCM (3x).

  • Isolation: Dry and concentrate.

Method C: Flash Chromatography (Troubleshooting)

Best for: Small scale (<1g) or when chemical extraction fails.

The Issue: The basic piperidine nitrogen interacts with acidic silanol groups on silica gel, causing "tailing" (broad peaks) and yield loss.

The Fix:

  • Stationary Phase: Use Amine-Functionalized Silica (e.g., KP-NH) if available. This neutralizes the surface acidity.

  • Mobile Phase Modifier: If using standard silica, you MUST add a modifier.

    • Eluent: DCM:MeOH (95:5) + 1% Triethylamine (TEA) or 1%

      
       .
      
    • Pre-treatment:[4] Flush the column with the eluent containing TEA before loading the sample to deactivate silanol sites.

Troubleshooting & FAQ

Q: My product turned from colorless to dark brown overnight. Is it recoverable?

  • A: The color change indicates oxidation (to carboxylic acid) or polymerization.

    • Test: Run a TLC.[3][7] If a baseline spot (acid) or a streak (polymer) appears, the aldehyde is degrading.

    • Rescue: Perform Method A (Acid-Base) . The carboxylic acid byproduct will remain in the aqueous layer during the first extraction (if pH is kept basic) or can be washed out with Sodium Bicarbonate.

Q: I see a solid precipitate during the Bisulfite step (Method B). What is it?

  • A: Good news! For some hydrophobic aldehydes, the bisulfite adduct is so insoluble it precipitates out of the water.

    • Action: Filter the solid, wash it with EtOAc (to remove impurities), and then suspend the solid in water/DCM for the regeneration step (Step 3).

Q: Can I store the aldehyde for long periods?

  • A: As a free base liquid? No. It is unstable.[8]

    • Recommendation: If long-term storage is needed, convert it to a stable salt (e.g., Oxalate or Hydrochloride ).

    • Protocol: Dissolve aldehyde in ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      , add 1 eq of Oxalic acid in 
      
      
      
      . Filter the resulting solid.[3][7] Store the salt at -20°C. Regenerate the free base only when needed.

References

  • Purification of Piperidine Derivatives: BenchChem Application Notes. "Purification Techniques for Piperidine Derivatives." Accessed via BenchChem Technical Library.

  • Bisulfite Adduct Methodology: Kjell, D. P., Slattery, B. J., & Semo, M. J. (1999).[9] "A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts." Journal of Organic Chemistry, 64(15), 5722-5724.

  • Handling Amine Aldehydes: Boucher, M. M., et al. (2017). "Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures." Organic Process Research & Development, 21(9), 1394–1403.[5]

  • Chromatography of Amines: Biotage Technical Guides. "Is there an easy way to purify organic amines?"

  • Compound Data: PubChem Compound Summary for Methyl 1-(2-methoxyethyl)piperidine-4-carboxylate (Analogous structure data).

Sources

Validation & Comparative

A Comparative Guide to the Elemental Analysis of 1-(2-Methoxyethyl)piperidine-4-carbaldehyde and Related Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the elemental analysis data for 1-(2-Methoxyethyl)piperidine-4-carbaldehyde, a key intermediate in pharmaceutical synthesis. It is designed for researchers, scientists, and drug development professionals who rely on precise analytical data to verify compound identity, purity, and consistency. We will explore its theoretical elemental composition, compare it with structurally similar piperidine analogues, and detail the gold-standard methodology for obtaining this critical data.

The Elemental Fingerprint of this compound

This compound is an organic building block frequently used in the synthesis of more complex molecules. Its precise elemental composition is a fundamental characteristic for quality control and batch-to-batch consistency. The compound's identity is defined by its molecular formula, C₉H₁₇NO₂ , and a molecular weight of approximately 171.24 g/mol .[1]

From this formula, we can calculate the theoretical mass percentage of each element. This theoretical data serves as the benchmark against which all experimental results are measured. Any significant deviation can indicate the presence of impurities, residual solvents, or an incorrect molecular structure.

Table 1: Theoretical Elemental Composition of this compound

ElementSymbolAtomic Mass (amu)CountTotal Mass (amu)Mass Percentage (%)
CarbonC12.0119108.09963.12%
HydrogenH1.0081717.13610.01%
NitrogenN14.007114.0078.18%
OxygenO15.999231.99818.69%

Comparative Analysis with Structural Analogues

To appreciate the specificity of elemental analysis, it is instructive to compare the target compound with structurally related piperidine derivatives. Even minor modifications to the molecular structure result in a distinct and measurable change in the elemental composition. This comparison underscores the power of elemental analysis to differentiate between closely related compounds.

Here, we compare our target compound with two common analogues: the parent scaffold, Piperidine-4-carbaldehyde, and its N-methylated variant, 1-Methylpiperidine-4-carbaldehyde.

Table 2: Comparative Elemental Data for Piperidine Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )% Carbon% Hydrogen% Nitrogen
This compound C₉H₁₇NO₂ 171.24 63.12% 10.01% 8.18%
Piperidine-4-carbaldehyde[2]C₆H₁₁NO113.1663.69%9.80%12.38%
1-Methylpiperidine-4-carbaldehyde[3]C₇H₁₃NO127.1866.11%10.30%11.01%

As shown in Table 2, the addition of a methoxyethyl group versus a methyl group or no substituent at the nitrogen position creates a unique elemental signature for each molecule. For instance, the nitrogen content drops from 12.38% in the parent scaffold to 8.18% in our target compound, a clear and analytically significant difference.

The Cornerstone of Compositional Verification: CHN Combustion Analysis

The most prevalent and reliable method for determining the carbon, hydrogen, and nitrogen content of an organic compound is combustion analysis.[4] This technique provides a bulk assessment of a sample's purity and composition.[4] The process involves burning a small, precisely weighed amount of the sample in a high-temperature environment with excess oxygen. The resulting combustion gases—carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂)—are separated and quantified by a detector.

Experimental Workflow for CHN Analysis

The following diagram illustrates the typical workflow for a modern CHN elemental analyzer, a self-validating system that ensures accurate and reproducible results.

CHN_Analysis_Workflow cluster_prep 1. Sample Preparation cluster_weigh 2. Measurement cluster_analysis 3. Instrumental Analysis cluster_data 4. Data Processing cluster_validation 5. Validation A Homogenize Sample B Dry Sample to Constant Weight (e.g., vacuum oven) A->B Remove volatiles C Weigh 2-5 mg of Sample on a Microbalance B->C D Encapsulate in Tin (Sn) Capsule C->D E Introduce Sample to Autosampler D->E F Dynamic Flash Combustion (~1000 °C with O₂ pulse) E->F G Gas Reduction & Scrubbing (e.g., Copper to remove excess O₂ and reduce NOx to N₂) F->G H Gas Separation (GC Column) G->H I Detection (Thermal Conductivity Detector - TCD) H->I J Integrate Detector Signal Peaks (CO₂, H₂O, N₂) I->J K Calculate Elemental Percentages (vs. Standard, e.g., Acetanilide) J->K L Compare Experimental % with Theoretical % K->L M Assess Deviation (Typically ≤ ±0.4%) L->M

Sources

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